1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine, also known as a derivative of imidazole, is an organic compound with significant interest in both synthetic and medicinal chemistry. This compound features a methylphenyl group attached to a methylene bridge that connects to an imidazole ring, making it a versatile building block for various chemical syntheses. Its potential applications span pharmaceuticals, agrochemicals, and materials science.
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This specific derivative is categorized under amines due to the presence of the amino group in its structure.
The synthesis of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves a nucleophilic substitution reaction. The general procedure includes:
In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems can streamline reagent addition and product isolation, making the synthesis more scalable.
The molecular formula of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is C11H13N3, with a molecular weight of 187.24 g/mol. The compound features an imidazole ring bonded to a methylphenyl group through a methylene bridge.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]imidazol-2-amine |
| InChI | InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
| InChI Key | QITBLGBYERAQFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C=CN=C2N |
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine can participate in several chemical reactions:
The versatility of this compound in undergoing different reactions makes it valuable for synthesizing more complex molecules in pharmaceuticals and material science.
The mechanism of action for 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine primarily involves its ability to interact with biological molecules:
The physical properties of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine include:
Key chemical properties include:
This compound's properties make it suitable for various applications in scientific research.
The applications of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine are diverse:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3